molecular formula C6H14O B086876 Dipropyl ether CAS No. 111-43-3

Dipropyl ether

Cat. No.: B086876
CAS No.: 111-43-3
M. Wt: 102.17 g/mol
InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N
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Description

Dipropyl ether, also known as 1-propoxypropane, is a symmetrical ether composed of two n-propyl groups. It is a colorless, flammable liquid with a sweet odor typical of ethers. The chemical formula for this compound is C6H14O, and it has a molar mass of 102.17 g/mol . It is used in various industrial applications due to its solvent properties.

Synthetic Routes and Reaction Conditions:

    Acid-Catalyzed Ether Synthesis: this compound can be synthesized by reacting two molecules of n-propanol in the presence of p-toluenesulfonic acid, a strong acid, and heat.

    Williamson Ether Synthesis: Another method involves the reaction of n-propoxide, the conjugate base of n-propanol, with an n-propyl halide.

Industrial Production Methods:

  • Industrially, this compound is produced using similar methods but on a larger scale. The acid-catalyzed method is often preferred due to its simplicity and efficiency in producing high yields of the desired ether.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming peroxides over time when exposed to air.

    Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions, where one of the propyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.

    Substitution Reagents: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in substitution reactions.

Major Products:

    Oxidation Products: Organic peroxides.

    Substitution Products: Depending on the substituent introduced, various substituted ethers can be formed.

Mechanism of Action

Dipropyl ether, also known as n-Propyl ether, is a symmetrical ether of two n-propyl groups . It is a colorless, flammable liquid with a sweet odor typical of ethers .

Target of Action

This compound, like other ethers, primarily targets organic molecules and can act as a base . It forms salts with strong acids and addition complexes with Lewis acids .

Mode of Action

The interaction of this compound with its targets results in the formation of salts and addition complexes . This interaction can lead to changes in the chemical environment, potentially influencing the behavior of other molecules in the system.

Biochemical Pathways

It’s known that ethers can react violently with strong oxidizing agents . This suggests that this compound could potentially influence redox reactions and related biochemical pathways.

Pharmacokinetics

Its physical properties such as its solubility in water (3 g/l at 20 °c) and its boiling point (90 °c) suggest that it could be absorbed and distributed in the body through ingestion or inhalation .

Result of Action

It’s known that this compound may slowly form explosive organic peroxides over long periods in storage . This suggests that it could potentially cause oxidative stress in cells if it were to form peroxides within a biological system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it’s known that this compound may slowly form explosive organic peroxides over long periods in storage . Antioxidants such as butylated hydroxytoluene are often added to ethers to prevent this process . This suggests that the presence of antioxidants in the environment could influence the stability of this compound.

Scientific Research Applications

Dipropyl ether has several applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness:

  • This compound’s unique combination of solvent properties and boiling point makes it suitable for specific industrial and research applications where other ethers may not be as effective.

Properties

IUPAC Name

1-propoxypropane
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InChI

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

POLCUAVZOMRGSN-UHFFFAOYSA-N
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Canonical SMILES

CCCOCCC
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Molecular Formula

C6H14O
Record name DI-N-PROPYL ETHER
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DSSTOX Substance ID

DTXSID8042343
Record name Propyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

89-91 °C, 88-90 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c.
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Solubility

Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25
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Density

0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7
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Vapor Density

3.53 (Air =1), Relative vapor density (air = 1): 3.53
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Vapor Pressure

62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33
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Color/Form

Mobile liquid

CAS No.

111-43-3
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Melting Point

-122 °C
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Synthesis routes and methods I

Procedure details

A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 --i--Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
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Synthesis routes and methods II

Procedure details

Homogenous catalysts have a distinct advantage in that the application of mechanistic understanding can allow rational tuning of catalyst structure and reaction conditions to optimize activity, selectivity and lifetimes. Schlaf and coworkers have explored the reduction of terminal vicinal diols to n-alcohols using homogeneous Ru ionic hydrogenation catalysts and through these studies have provided insight into various factors that control deoxygenation selectivity. The use of diol models, which are less reactive than their polyol analogs, enabled kinetic analysis and more thorough characterization of product profiles. The most selective of the Ru hydrogenation catalysts was [Cp*Ru(CO)2(H2)][OTf], which achieved a 54% yield of 1-propanol in sulfolane solvent at 110° C. and 710 psi H2 using trifluoromethanesulfonic acid (HOTf) as the catalyst for the initial dehydration step. In addition to the 1-propanol hydrogenation product, the formation of several ether condensation products was observed, including significant yields of propylene glycol propyl ether (11%) and di-n-propyl ether (15%). The overall selectivity for reduction of the secondary hydroxyl group is 99%. The high regioselectivity of the ruthenium catalyst was impressive, but the catalyst is deactivated by water, which is a byproduct of the reaction. The active Ru dihydrogen complex is deprotonated by water to yield an inactive dimer. This catalyst decomposition makes it impractical for use with inherently wet glycerol from biodiesel production. Several ruthenium containing ionic hydrogenation catalysts with N-donor ligands have demonstrated greater solubility and stability in aqueous solution, however significant thermal decomposition and/or reduced selectivities were observed.
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Synthesis routes and methods III

Procedure details

Air inside a reaction vessel of the same type as the one used in Example 1 was replaced with a nitrogen gas in a satisfactory manner, after which 50 ml of a dipropyl ether (chain ether solvent) solution containing 0.065 mol of ethyl magnesium bromide was charged to the reaction vessel. Meanwhile, 0.060 mol of bromopentafluorobenzene and 20 ml of dipropyl ether (chain ether solvent) were charged to the dropping funnel. Then, the dipropyl ether solution of bromopentafluorobenzene in the dropping funnel was dropped to the reaction vessel over 1 hour at room temperature, and the reaction solution was stirred for 2 hours at room temperature. Consequently, pentafluorophenyl magnesium bromide was obtained in the form of a colorless dipropyl ether solution. The yield of pentafluorophenyl magnesium bromide measured in the same manner as Example 1 was 94.6 mol % based on bromopentafluorobenzene.
Quantity
0.06 mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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